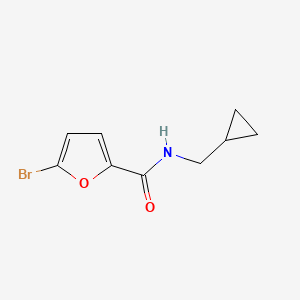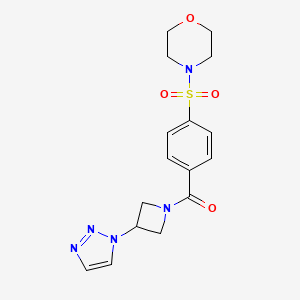![molecular formula C17H19ClN4O2 B2407969 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone CAS No. 2109410-32-2](/img/structure/B2407969.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone is a complex compound with potential applications in various scientific fields. The structure comprises a bicyclic azabicyclooctane core linked to a triazole ring and a chlorophenoxy ethanone group, presenting a unique profile for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone typically involves a multi-step process:
Synthesis of the 8-azabicyclo[3.2.1]octane core: Starting from a bicyclic precursor, functionalization is achieved through catalytic hydrogenation and stereoselective modifications.
Formation of the triazole ring: Utilizing a "click" chemistry approach, azide-alkyne cycloaddition reactions are employed to construct the 1,2,3-triazole unit.
Attachment of the chlorophenoxy ethanone group: This step involves etherification reactions under controlled conditions, often using phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Scaling up these reactions for industrial purposes may involve optimizing conditions such as solvent choices, reaction temperatures, and catalysts to ensure efficiency, yield, and safety. Continuous flow synthesis and automation techniques may also be applied to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone undergoes various types of chemical reactions:
Oxidation: Undergoes oxidation in the presence of strong oxidizing agents, forming corresponding ketones or carboxylic acids.
Reduction: Can be reduced to its respective alcohols or amines using reducing agents like lithium aluminium hydride.
Substitution: Exhibits nucleophilic substitution reactions, particularly at the chlorophenoxy site, forming new ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminium hydride or sodium borohydride under anhydrous conditions.
Substitution: Alkyl halides or acid chlorides in the presence of base catalysts like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the starting material and reaction conditions, ranging from simple alcohols and amines to more complex derivatives, enhancing its utility in synthetic organic chemistry.
Scientific Research Applications
Chemistry
As a synthetic intermediate: Used in the development of new pharmacophores and advanced organic compounds.
Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the production of chiral molecules.
Biology
Receptor studies: Investigated for its binding affinities to various biological receptors, aiding in drug design and development.
Enzyme modulation: Studied for its potential to modulate enzyme activity, particularly in metabolic pathways.
Medicine
Drug development: Explored for its therapeutic potentials, including antiviral, anticancer, and antimicrobial properties.
Diagnostic agents: May serve as a probe in medical imaging and diagnostic applications.
Industry
Material science: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. The mechanism often involves binding to receptors or enzymes, altering their activity:
Molecular targets: May include G-protein coupled receptors, ion channels, or enzymes.
Pathways involved: Modulates signaling pathways such as MAPK/ERK or PI3K/Akt, influencing cellular processes like proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenoxy)ethanone
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone
Uniqueness
Reactivity: The presence of a chlorophenoxy group imparts unique reactivity patterns, particularly in nucleophilic substitution reactions.
Binding affinity: Exhibits distinct binding affinities compared to its bromo or fluoro analogs, influencing its biological activity and therapeutic potential.
Exploring such detailed insights into 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone paves the way for advancements in various scientific and industrial fields, highlighting the compound's versatility and significance.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-12-1-5-16(6-2-12)24-11-17(23)21-13-3-4-14(21)10-15(9-13)22-19-7-8-20-22/h1-2,5-8,13-15H,3-4,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXIYAABPNDYJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)Cl)N4N=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2407888.png)

![1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2407893.png)
![1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)
![2-Chloro-pyrido[3,2-D]pyrimidine](/img/structure/B2407896.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)


![4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2407903.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2407908.png)
![1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2407909.png)

